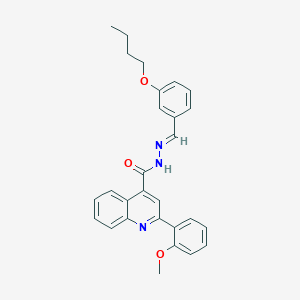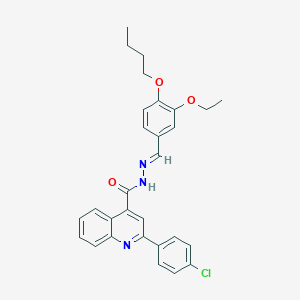![molecular formula C33H27N3O4 B454155 10-BENZOYL-3-(4-METHYLPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B454155.png)
10-BENZOYL-3-(4-METHYLPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-BENZOYL-3-(4-METHYLPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes benzoyl, methylphenyl, and nitrophenyl groups
Méthodes De Préparation
The synthesis of 10-BENZOYL-3-(4-METHYLPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
10-BENZOYL-3-(4-METHYLPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It may be used in the production of specialized materials or as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds include other dibenzo[b,e][1,4]diazepin derivatives. What sets 10-BENZOYL-3-(4-METHYLPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds may include variations in the substituents on the benzoyl, methylphenyl, or nitrophenyl groups, leading to differences in reactivity and application.
Propriétés
Formule moléculaire |
C33H27N3O4 |
|---|---|
Poids moléculaire |
529.6g/mol |
Nom IUPAC |
5-benzoyl-9-(4-methylphenyl)-6-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H27N3O4/c1-21-14-16-22(17-15-21)25-19-28-31(30(37)20-25)32(24-10-7-11-26(18-24)36(39)40)35(29-13-6-5-12-27(29)34-28)33(38)23-8-3-2-4-9-23/h2-18,25,32,34H,19-20H2,1H3 |
Clé InChI |
AABSDELTGRHGBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)C2 |
SMILES canonique |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N'-[3-(2-furyl)-2-methyl-2-propenylidene]-4-quinolinecarbohydrazide](/img/structure/B454072.png)
![2-(4-sec-butylphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454073.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(4-tert-butylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454076.png)

![N,N-diethyl-2-[2-methoxy-4-(2-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)phenoxy]acetamide](/img/structure/B454078.png)
![2-(4-tert-butylphenyl)-N'-[1-(5-chloro-2-thienyl)butylidene]-4-quinolinecarbohydrazide](/img/structure/B454080.png)
![2-(4-sec-butylphenyl)-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454081.png)

![5-[(1E)-1-{2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinylidene}ethyl]thiophene-2-carboxylic acid](/img/structure/B454084.png)
![N'-{1-[4-(4-morpholinyl)phenyl]ethylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B454087.png)
![2-(4-tert-butylphenyl)-N'-[1-(5-methyl-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454088.png)
![5-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454089.png)
![2-AMINO-7,7-DIMETHYL-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B454093.png)
![3-chloro-6-fluoro-N'-[1-(5-methyl-2-furyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B454094.png)
